Ethyl 8-(2-chlorophenyl)-3-(dicyanomethylene)-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate
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Overview
Description
Ethyl 8-(2-chlorophenyl)-3-(dicyanomethylene)-1-methyl-5-oxo-2,6-diazabicyclo[222]octane-7-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(2-chlorophenyl)-3-(dicyanomethylene)-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate typically involves multiple steps. One common method includes the reaction of 1,4-diazabicyclo[2.2.2]octane with aromatic polycarboxylic acids under solid-state conditions . The reaction conditions often involve grinding and kneading techniques, followed by characterization via X-ray diffraction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of mechanochemistry and solid-state reactions can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(2-chlorophenyl)-3-(dicyanomethylene)-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Phenols, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 8-(2-chlorophenyl)-3-(dicyanomethylene)-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate has several scientific research applications:
Organic Synthesis: It is used as a catalyst in various organic transformations, including C-H functionalization and heterocyclic compound synthesis.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It can be used as a model compound to study the interactions of bicyclic structures with biological molecules.
Mechanism of Action
The mechanism of action of Ethyl 8-(2-chlorophenyl)-3-(dicyanomethylene)-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to act as a ligand, forming complexes with metal ions and other molecules. These interactions can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound used as a catalyst in organic synthesis.
2-Azabicyclo[2.2.1]heptanes: Compounds with similar bicyclic structures used in various chemical reactions.
Uniqueness
Ethyl 8-(2-chlorophenyl)-3-(dicyanomethylene)-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate is unique due to its specific functional groups and the presence of a chlorophenyl moiety. This uniqueness allows it to participate in a broader range of chemical reactions and applications compared to its analogs.
Properties
Molecular Formula |
C19H17ClN4O3 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
ethyl 8-(2-chlorophenyl)-3-(dicyanomethylidene)-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate |
InChI |
InChI=1S/C19H17ClN4O3/c1-3-27-18(26)15-13(11-6-4-5-7-12(11)20)14-16(10(8-21)9-22)23-19(15,2)24-17(14)25/h4-7,13-15,23H,3H2,1-2H3,(H,24,25) |
InChI Key |
FDDGIIBOFNSDDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C2C(=C(C#N)C#N)NC1(NC2=O)C)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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